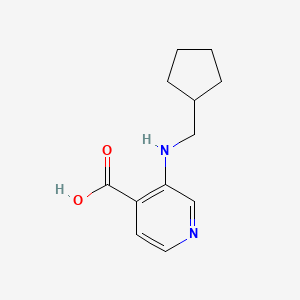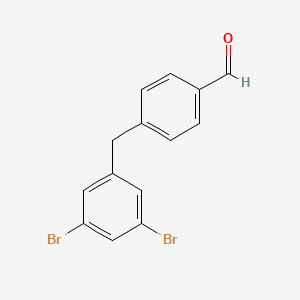
4-(3,5-Dibromobenzyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dibromobenzyl)benzaldehyde: is an organic compound with the molecular formula C14H10Br2O and a molecular weight of 354.04 g/mol It is a derivative of benzaldehyde, where the benzyl group is substituted with two bromine atoms at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3,5-Dibromobenzyl)benzaldehyde typically involves the bromination of benzylbenzaldehyde. One common method includes the following steps:
Bromination of Benzylbenzaldehyde: Benzylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron bromide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
4-(3,5-Dibromobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,5-Dibromobenzyl)benzoic acid.
Reduction: 4-(3,5-Dibromobenzyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dibromobenzyl)benzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dibromobenzyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aldehyde group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromobenzaldehyde: Similar structure but lacks the benzyl group.
4-Bromobenzylbenzaldehyde: Contains only one bromine atom.
4-(3,5-Dichlorobenzyl)benzaldehyde: Similar structure with chlorine atoms instead of bromine.
Uniqueness:
4-(3,5-Dibromobenzyl)benzaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of the benzyl and aldehyde groups with bromine atoms provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C14H10Br2O |
|---|---|
Molekulargewicht |
354.04 g/mol |
IUPAC-Name |
4-[(3,5-dibromophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H10Br2O/c15-13-6-12(7-14(16)8-13)5-10-1-3-11(9-17)4-2-10/h1-4,6-9H,5H2 |
InChI-Schlüssel |
TVYDZRDNMGNSEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


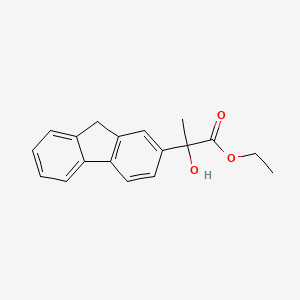
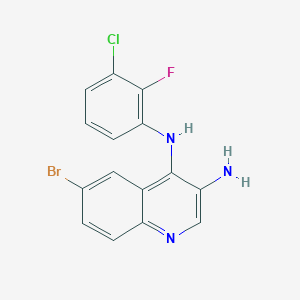
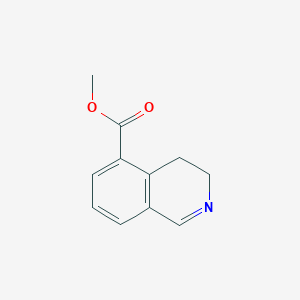
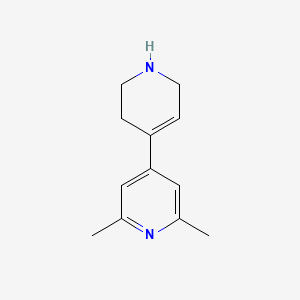
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
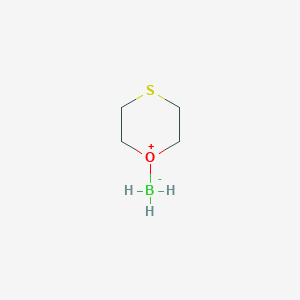
![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
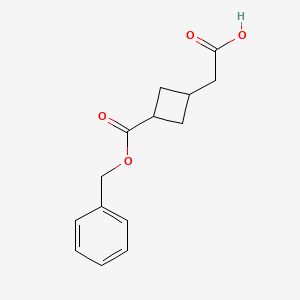
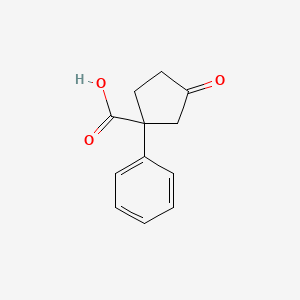
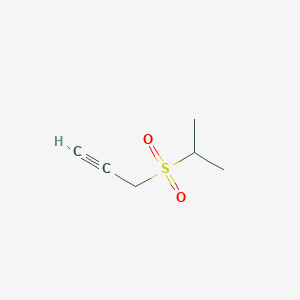
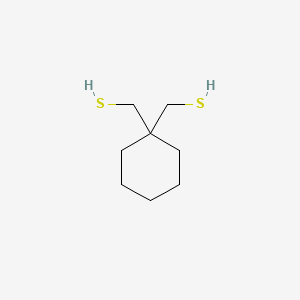
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
